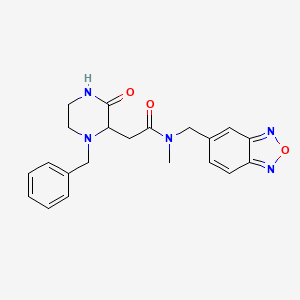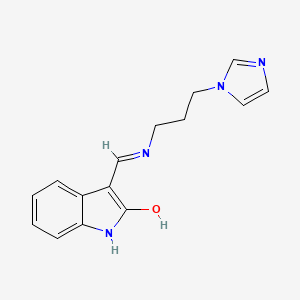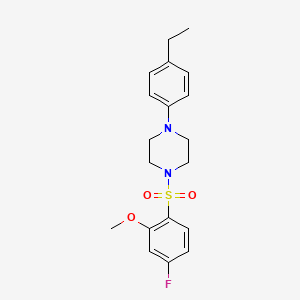![molecular formula C17H19N5O B6134861 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6134861.png)
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a quinazoline moiety and a dihydropyrimidinone ring, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethylquinazoline-2-amine with an isopropyl-substituted dihydropyrimidinone precursor. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or dihydropyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline and dihydropyrimidinone compounds .
科学研究应用
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The quinazoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and signal transduction, which are critical in disease progression.
相似化合物的比较
Similar Compounds
- 2-(4,7-Dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-ol
- 2-(4,7-Dimethylquinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE exhibits unique structural features, such as the presence of an isopropyl group and a dihydropyrimidinone ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-9(2)13-8-14(23)20-17(19-13)22-16-18-11(4)12-7-5-6-10(3)15(12)21-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAVVQZJWSWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate](/img/structure/B6134785.png)

![4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde](/img/structure/B6134797.png)

![N-[(1-methyl-4-piperidinyl)methyl]-2-(5-oxo-2-pyrrolidinyl)-N-(2-phenylethyl)acetamide](/img/structure/B6134811.png)
![ethyl 5-chloro-5'-[(4-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B6134815.png)

![3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE](/img/structure/B6134822.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide](/img/structure/B6134825.png)
![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)amino)-4-oxobutanoic acid](/img/structure/B6134833.png)
![5-benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6134867.png)
![ethyl 5-[(2-{5-[(methylamino)carbonyl]-2-thienyl}-1-pyrrolidinyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6134880.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6134888.png)
